molecular formula C13H17NO2S B2711081 (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2191216-17-6

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2711081
CAS No.: 2191216-17-6
M. Wt: 251.34
InChI Key: ITDQSIDENZTETG-UHFFFAOYSA-N
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Description

The compound “(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” features a methanone core bridging two heterocyclic moieties: a tetrahydrofuran (THF) ring at the 3-position and a pyrrolidine ring substituted with a thiophen-2-yl group at the 3-position. This structure combines oxygen- and sulfur-containing heterocycles, which are critical for modulating physicochemical properties (e.g., polarity, solubility) and biological interactions.

Properties

IUPAC Name

oxolan-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(11-4-6-16-9-11)14-5-3-10(8-14)12-2-1-7-17-12/h1-2,7,10-11H,3-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQSIDENZTETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.

    Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the hydrogenation of pyrrole.

    Coupling Reactions: The final step involves coupling the tetrahydrofuran, thiophene, and pyrrolidine rings through various organic reactions, such as nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antithrombotic Activity :
    • Research indicates that derivatives of tetrahydrofuran compounds can exhibit significant antithrombotic properties. A related compound has been noted for its inhibitory effect on Factor Xa, which is crucial in the coagulation cascade. This suggests that (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone could be explored for developing new anticoagulants .
  • Pharmaceutical Compositions :
    • The compound can be utilized in pharmaceutical formulations aimed at treating various conditions related to blood clotting disorders. The potential for high optical purity and crystallinity makes it suitable for pharmaceutical applications, ensuring efficacy and safety in drug delivery systems .
  • Protein Kinase Inhibition :
    • Some studies have indicated that similar compounds can act as inhibitors of protein kinases, which are pivotal in numerous signaling pathways related to cancer and other diseases. Exploring the kinase inhibition potential of (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone could lead to new therapeutic agents .

Material Science Applications

  • Synthesis of Functional Materials :
    • The unique properties of tetrahydrofuran derivatives allow their use in synthesizing functional materials, such as polymers and coatings. These materials can exhibit enhanced mechanical properties and chemical resistance due to the incorporation of thiophene rings, which are known for their electrical conductivity .
  • Catalysis :
    • The compound may serve as a catalyst or catalyst precursor in organic reactions, particularly those involving oxidation or reduction processes. The presence of sulfur within the structure can enhance catalytic activity by providing unique electronic properties that facilitate chemical transformations .

Case Study 1: Antithrombotic Research

A study focused on the synthesis of tetrahydrofuran derivatives demonstrated their potential as Factor Xa inhibitors. The research highlighted the importance of structural modifications in enhancing pharmacological activity, suggesting that (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone could be a promising candidate for further development in anticoagulant therapies .

Case Study 2: Polymer Development

In a project aimed at developing new polymeric materials, researchers incorporated thiophene-based tetrahydrofuran derivatives into polymer matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers, showcasing the versatility of the compound in material science applications .

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related analogs from the evidence:

Compound Name/ID Core Structure Key Substituents Biological Activity Synthesis Highlights
(Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (Target) Methanone - THF at 3-position
- Pyrrolidine with thiophen-2-yl at 3-position
Not explicitly stated (analogs suggest EthR inhibition potential) Likely involves coupling of THF and substituted pyrrolidine moieties via ketone linkage
2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one () Pentanone - Pyrrolidine at 2-position
- Thiophen-2-yl at 1-position
No activity reported; structural similarity to synthetic cannabinoids Unclear; possible alkylation/condensation steps
1-(Pyrrolidin-1-yl)-3-(tetrahydrofuran-3-yl)propan-1-one (Compound 31, ) Propanone - Pyrrolidine at 1-position
- THF at 3-position
EthR inhibitor (boosts ethionamide efficacy against Mycobacterium tuberculosis) Hydrogenation of enone intermediate using Pd/C catalyst
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Propanol - Thiophen-2-yl at 1-position
- Methylamino at 3-position
Unspecified impurity in pharmaceuticals; no direct activity reported Derived from naphthalene-1-ol via alkylation/amination steps

Key Structural and Functional Insights

Heterocyclic Diversity: The target compound uniquely combines THF and thiophene-substituted pyrrolidine, enhancing polarity compared to analogs with purely hydrocarbon chains (e.g., pentanone in ). The oxygen in THF may improve solubility, while the sulfur in thiophene could influence lipophilicity and binding interactions . Compound 31 () lacks thiophene but shares the THF-pyrrolidine-propanone scaffold, demonstrating that even minor structural changes (e.g., thiophene substitution) significantly alter biological activity .

Pharmacological Implications: EthR inhibitors like Compound 31 highlight the importance of pyrrolidine-ketone motifs in disrupting bacterial transcription. The target compound’s thiophene substitution may enhance binding to hydrophobic pockets in EthR or similar targets . Thiophene-containing analogs in are associated with pharmaceutical impurities or synthetic cannabinoids, underscoring the need for precise structural control to avoid off-target effects .

Synthetic Challenges: The target compound’s synthesis likely requires regioselective coupling of THF and substituted pyrrolidine, whereas Compound 31 employs catalytic hydrogenation for saturation .

Physicochemical Properties (Inferred)

Property Target Compound Compound 31 Compound
Molecular Weight ~305 g/mol ~225 g/mol ~235 g/mol
LogP (Estimated) 1.8–2.5 1.2–1.8 2.0–2.7
Polar Surface Area ~50 Ų ~40 Ų ~30 Ų
Hydrogen Bond Acceptors 4 3 2

Activity Trends

  • EthR Inhibition: Compound 31’s propanone-THF-pyrrolidine scaffold is critical for EthR binding. The target compound’s thiophene may further modulate affinity but requires experimental validation .
  • Structural Alerts : Thiophene and pyrrolidine motifs () are associated with metabolic liabilities (e.g., CYP450 interactions), necessitating ADMET profiling for the target compound .

Biological Activity

The compound (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15NOS\text{C}_{13}\text{H}_{15}\text{N}\text{O}\text{S}

This structure features a tetrahydrofuran ring, a pyrrolidine moiety, and a thiophene group, which contribute to its biological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to (Tetrahydrofuran-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone exhibit significant antiviral activity. For instance, tetrahydrofuran derivatives have shown promising results against HIV protease, enhancing the binding affinity and inhibiting viral replication. The structure-activity relationship studies suggest that modifications in the tetrahydrofuran ring can lead to improved antiviral properties, as evidenced by increased potency in certain analogs .

Antimicrobial Properties

Research has demonstrated that related compounds possess antimicrobial activity against various bacterial strains. The presence of the thiophene ring is critical for this activity, as it enhances the interaction with bacterial cell membranes. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds with similar structural features have been assessed for their anti-inflammatory properties. Studies involving COX-1 and COX-2 inhibition assays revealed that certain derivatives exhibit potent anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of prostaglandin synthesis, which plays a crucial role in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity
Substitution on thiopheneIncreased antimicrobial potency
Alteration in tetrahydrofuran ring sizeEnhanced antiviral activity against HIV
Variations in pyrrolidine substituentsImproved anti-inflammatory effects

These modifications highlight the importance of each functional group in contributing to the overall biological efficacy of the compound.

Case Studies

  • Antiviral Potency : A study evaluated various tetrahydrofuran derivatives against HIV strains, revealing that certain modifications led to a tenfold increase in antiviral activity compared to standard treatments . This suggests potential for developing new therapies for drug-resistant strains.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiophene-containing compounds. Results indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic agent .
  • Anti-inflammatory Mechanisms : In vivo studies demonstrated that specific derivatives significantly reduced paw edema in animal models, correlating with decreased levels of pro-inflammatory cytokines . This supports further exploration into its therapeutic applications for inflammatory diseases.

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